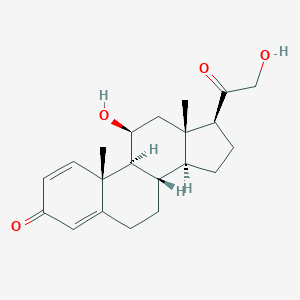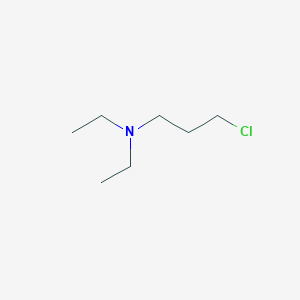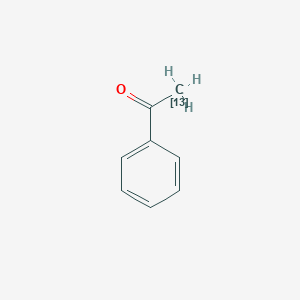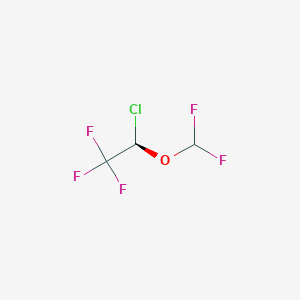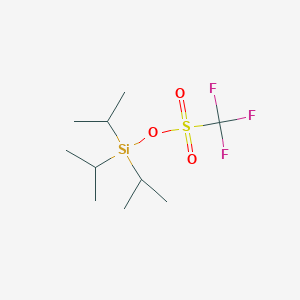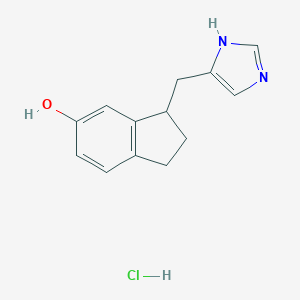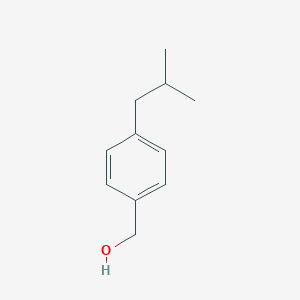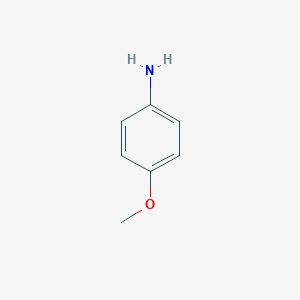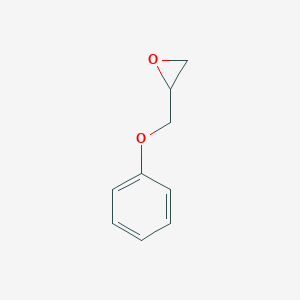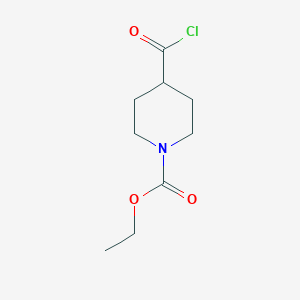
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate
Descripción general
Descripción
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate (ECPC) is an organic compound belonging to the class of piperidinecarboxylates. It is a colorless, odorless, and volatile liquid with a boiling point of 96°C. ECPC is used in various scientific applications such as synthesis, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
- Chiral Building Block : ECCP serves as a valuable chiral building block for synthesizing pharmaceutical compounds. Researchers have explored its use in creating optically active intermediates for drug development .
- Bioreduction : Recent studies highlight the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) to produce ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) . This compound is essential for pharmaceutical synthesis .
Pharmaceutical Synthesis
Propiedades
IUPAC Name |
ethyl 4-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMXPXRMDHPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


